1-(5-Methyl-2-nitrophenyl)hydrazine

Beschreibung

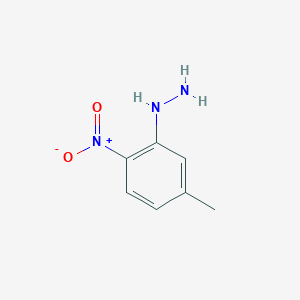

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methyl-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSWIJVMQFUDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 5 Methyl 2 Nitrophenyl Hydrazine

Established Synthetic Routes for Substituted Hydrazines

The synthesis of aromatic hydrazines, such as 1-(5-Methyl-2-nitrophenyl)hydrazine, has traditionally relied on robust and well-documented reaction pathways. These methods form the foundation of hydrazine (B178648) chemistry and are still widely referenced.

Conventional Reaction Pathways for Hydrazine Formation

The most conventional and widely applied method for preparing aromatic hydrazines involves the reduction of diazonium salts derived from aromatic amines. acs.org This two-step process begins with the diazotization of a primary aromatic amine, followed by a reduction step. For instance, the synthesis of the related compound, p-nitrophenylhydrazine, is achieved by treating p-nitroaniline with sodium nitrite (B80452) in hydrochloric acid to form the diazonium salt. chemicalbook.com This intermediate is then reduced, typically using a reducing agent like stannous chloride or sodium sulfite, to yield the corresponding hydrazine hydrochloride salt. chemicalbook.comorgsyn.org The free hydrazine base can be liberated by treatment with a base. orgsyn.org

Specifically for this compound, the primary synthesis involves the functionalization of its corresponding aniline (B41778) precursor, 5-methyl-2-nitroaniline (B1293789), with hydrazine hydrate (B1144303). This reaction is typically performed under reflux conditions to facilitate the formation of the hydrazine derivative. Another historical method for hydrazine synthesis is the Raschig process, which involves the reaction of sodium hypochlorite (B82951) with ammonia (B1221849) to form chloramine, which then reacts with more ammonia to produce hydrazine. tandfonline.com While this is a cornerstone for producing hydrazine itself, the synthesis of substituted hydrazines more commonly starts from an appropriate aniline or other functionalized aromatic compound. tandfonline.com

Precursor Chemistry and Intermediate Generation

The primary precursor for the synthesis of this compound is 5-methyl-2-nitroaniline . The generation of this crucial intermediate is a multi-step process that begins with more common starting materials. A patented method outlines a synthetic route starting from di-m-cresyl carbonate. This pathway involves a sequence of sulfonation and nitration reactions, followed by hydrolysis and steam distillation to isolate 5-methyl-2-nitrophenol . The final step in generating the precursor is the amination of this nitrophenol, for example via the Bucherer reaction, to introduce the amino group and yield 5-methyl-2-nitroaniline with high purity (>98%).

Table 1: Key Stages in Precursor Synthesis for this compound

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | di-m-cresyl carbonate | Sulfonation & Nitration | Sulfonated/Nitrated derivative |

| 2 | Derivative from Step 1 | Hydrolysis & Steam Distillation | 5-methyl-2-nitrophenol |

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, modern synthetic methodologies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are being applied to the synthesis of hydrazines.

Solvent-Free Synthesis Strategies

A significant advancement in green chemistry is the development of solvent-free reaction conditions, often utilizing mechanochemistry (grinding) or solid-state melt reactions. rsc.org These methods can lead to shorter reaction times, higher yields, and simpler workups with reduced environmental impact. discoveryjournals.org For example, the condensation of p-nitrophenylhydrazine with various aromatic aldehydes has been successfully achieved using a solvent-free mechanochemical technique, yielding the corresponding hydrazones rapidly and efficiently without the need for a catalyst. discoveryjournals.org A patented process for producing methylhydrazine sulfate (B86663) also employs a solvent-free reaction between benzylidene nitride and dimethyl sulfate. google.com These examples demonstrate the viability of applying solvent-free strategies to the synthesis of hydrazine derivatives, presenting a potential green alternative to the conventional refluxing in organic solvents for the production of this compound.

Catalyst-Mediated Synthesis Techniques

The use of catalysts offers a powerful tool for developing efficient and selective synthetic routes. Modern catalysis provides alternatives to stoichiometric reagents, often under milder conditions. Several catalytic strategies are relevant to the synthesis of substituted hydrazines.

Catalytic C-N Coupling: Transition metal-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis. Nickel-catalyzed C-N coupling of (hetero)aryl chlorides with hydrazides and copper-catalyzed coupling of aryl iodides with N-acyl-N'-substituted hydrazines provide direct methods for forming the crucial aryl-N bond. organic-chemistry.org

Catalytic Substitution: Heterogeneous catalysts are also being employed. For instance, iron oxide hydroxide (B78521) nanoparticles supported on carbon (FeO(OH)@C) have been shown to effectively catalyze the substitution of activated p-nitro-aryl fluorides with hydrazine hydrate, offering a potential pathway if starting from a fluorinated precursor. researchgate.net

Reductive Coupling: A novel approach involves the phosphacycle-catalyzed cross-selective reductive coupling of nitroarenes and anilines using a hydrosilane as the terminal reductant. organic-chemistry.org This method could potentially construct the hydrazine moiety directly from a nitroarene and an amine, offering a highly efficient route.

Borrowing Hydrogen Strategy: Ruthenium complexes have been used to catalyze the synthesis of alkylated acyl hydrazides from alcohols using the "borrowing hydrogen" strategy, showcasing the versatility of catalytic approaches in modifying hydrazine structures. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This process involves systematically adjusting conditions to favor the formation of the desired product while minimizing side reactions and impurities.

For the conventional synthesis of this compound from 5-methyl-2-nitroaniline and hydrazine hydrate, specific conditions have been optimized to achieve high yield and purity. Key parameters include the molar ratio of reactants, reaction temperature, and duration. A slight excess of hydrazine hydrate is typically used to ensure complete conversion of the aniline precursor. The workup procedure, involving cooling, filtration, and recrystallization from a specific solvent mixture like ethanol (B145695)/water, is critical for isolating a pure product. Research into related reactions, such as the catalytic substitution of p-nitro-aromatic fluorides, demonstrates a systematic approach to optimization where variables like the type of catalyst, solvent, and temperature are screened to find the ideal conditions. researchgate.net

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimized Condition | Purpose/Result |

|---|---|---|

| Reactant Ratio | 1:1.2 (5-methyl-2-nitroaniline to hydrazine hydrate) | Ensures complete consumption of the aniline precursor. |

| Temperature | 80–85°C (Reflux) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 8–12 hours | Allows the reaction to proceed to completion. |

| Workup | Cooling to 0°C, filtration, recrystallization | Isolates and purifies the final product. |

| Isolated Yield | 72–78% | Indicates an efficient conversion and purification process. |

Advanced Spectroscopic and Structural Characterization of 1 5 Methyl 2 Nitrophenyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 1-(5-Methyl-2-nitrophenyl)hydrazine, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The aromatic protons, influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydrazine (B178648) groups, appear in the downfield region.

A representative ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following peaks: δ 8.21 (d, J=2.4 Hz, 1H), 7.58 (dd, J=8.4, 2.4 Hz, 1H), 7.32 (d, J=8.4 Hz, 1H), 6.21 (s, 2H), and 2.42 (s, 3H) . The singlet at 2.42 ppm is characteristic of the methyl group protons. The broad singlet at 6.21 ppm corresponds to the two protons of the hydrazine (-NH₂) moiety. The aromatic protons exhibit characteristic splitting patterns. The proton ortho to the nitro group is the most deshielded and appears as a doublet at 8.21 ppm. The proton meta to the nitro group and ortho to the methyl group appears as a doublet of doublets at 7.58 ppm, and the proton ortho to the hydrazine group appears as a doublet at 7.32 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.21 | d | 2.4 | 1H | Aromatic H (ortho to NO₂) |

| 7.58 | dd | 8.4, 2.4 | 1H | Aromatic H (meta to NO₂) |

| 7.32 | d | 8.4 | 1H | Aromatic H (ortho to NHNH₂) |

| 6.21 | s | - | 2H | -NH₂ |

| 2.42 | s | - | 3H | -CH₃ |

Data sourced from a 400 MHz spectrum in DMSO-d₆.

Carbon-13 NMR (¹³C NMR) Characterization

For this compound, the carbon attached to the nitro group would be significantly downfield. The carbons attached to the hydrazine and methyl groups would also have characteristic shifts, influenced by the electronic effects of these substituents. The methyl carbon would appear in the upfield region, typical for alkyl carbons. A detailed ¹³C NMR analysis would provide a complete carbon map of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their adjacent positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the known proton assignments. For example, the proton signal at 2.42 ppm would correlate with the methyl carbon signal.

While specific 2D NMR data for this compound was not found in the search results, the application of these techniques is a standard procedure for the complete structural elucidation of novel or complex organic molecules.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A reported FT-IR spectrum (KBr) shows a significant band at 3340 cm⁻¹ corresponding to the N-H stretching vibration of the hydrazine group. The asymmetric stretching of the nitro group (NO₂) is observed around 1520 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The presence of a band at 1595 cm⁻¹ is also noted.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3340 | Strong | N-H stretch (hydrazine) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1520 | Strong | Asymmetric NO₂ stretch |

Data sourced from KBr pellet analysis.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific Raman data for this compound was not found in the initial search, the technique is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy would be expected to show strong signals for the symmetric stretching of the nitro group and the aromatic ring vibrations. The C-N and N-N stretching vibrations of the hydrazine moiety would also be observable. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, further confirming the molecular structure. For example, in a related compound, 5-methyl-2-nitrobenzoic acid, Raman spectroscopy provides detailed information about the vibrational modes of the substituted benzene (B151609) ring. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves two primary purposes: determining the exact molecular weight and elucidating the structural components through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. The molecular formula of this compound is C₇H₉N₃O₂. HRMS can distinguish its exact mass from other molecules that may have the same nominal mass. This precision is crucial for confirming the identity of the synthesized compound.

While specific HRMS data for this exact compound is not widely published, the expected values can be calculated and would be the goal of any experimental analysis.

Table 1: Calculated High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 168.0768 |

| [M+Na]⁺ | 190.0587 |

| [M+K]⁺ | 206.0327 |

This table presents the theoretically calculated exact masses for the primary molecular ions of this compound, which would be confirmed by HRMS analysis.

In electron ionization mass spectrometry (EI-MS), the energetic molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is influenced by the nitro group, the methyl group, and the hydrazine moiety. researchgate.net

The fragmentation of nitrophenylhydrazines is often directed by the "ortho effect" if substituents are positioned ortho to each other, leading to characteristic losses. researchgate.net Key fragmentation pathways for this molecule would likely involve:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a significant peak.

Loss of NH₂NH: Cleavage of the C-N bond connecting the hydrazine group to the ring.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring structure.

Rearrangements: Intramolecular rearrangement reactions can also occur, which are common in the fragmentation of molecules with ortho-substituents. researchgate.net

Analysis of the mass spectra of related nitrophenylhydrazine (B1144169) derivatives shows that fragmentation is often initiated by intramolecular oxidation-reduction reactions, heavily influenced by the position of the nitro group. researchgate.netnih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (integer mass) |

| [C₇H₉N₃O₂]⁺ | Molecular Ion (M⁺) | 167 |

| [C₇H₉N]⁺ | Loss of NO₂ | 121 |

| [C₆H₆N]⁺ | Loss of CH₃ from [M-NO₂]⁺ | 106 |

| [C₇H₇O₂]⁺ | Loss of N₂H₂ | 139 |

| [C₆H₅]⁺ | Loss of CH₃ and N₂H₂ | 77 |

This table outlines the expected major fragments and their corresponding mass-to-charge ratios based on the known fragmentation behavior of similar aromatic nitro compounds. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar molecules, such as other substituted nitrophenylhydrazines, allows for a predictive description of its crystallographic parameters. researchgate.net It is anticipated that the compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are frequently observed for organic molecules. researchgate.net

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 7-12 |

| b (Å) | 10-15 |

| c (Å) | 11-20 |

| α (°) | 90 (for Monoclinic/Orthorhombic) |

| β (°) | 90-110 (for Monoclinic) |

| γ (°) | 90 (for Monoclinic/Orthorhombic) |

| Z (molecules/unit cell) | 4 or 8 |

This table provides a hypothetical but educated prediction of the unit cell parameters for this compound based on crystallographic data from analogous compounds. researchgate.netresearchgate.net The actual values would need to be determined experimentally.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. rsc.orgnih.gov For this compound, the key interactions governing its supramolecular structure would be hydrogen bonding and potentially π-stacking.

Hydrogen Bonding: The hydrazine group (-NHNH₂) is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. It is highly probable that strong intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-Stacking: The aromatic phenyl rings can participate in π-π stacking interactions. However, the presence of the bulky and electron-withdrawing nitro group may influence or hinder ideal face-to-face stacking.

The interplay of these interactions determines the final crystal architecture, which in turn influences physical properties of the solid material such as melting point and solubility. mdpi.com

Reactivity and Mechanistic Studies of 1 5 Methyl 2 Nitrophenyl Hydrazine

The reactivity of 1-(5-methyl-2-nitrophenyl)hydrazine is fundamentally shaped by the interplay of its functional groups: the nucleophilic hydrazine (B178648) moiety (-NHNH2), the strongly electron-withdrawing nitro group (-NO2) at the ortho position, and the weakly electron-donating methyl group (-CH3) at the meta position relative to the nitro group. The ortho-nitro group significantly diminishes the electron density of the phenyl ring and reduces the nucleophilicity of the adjacent hydrazine nitrogens through inductive and resonance effects. This electronic modulation is a key determinant of the compound's reaction pathways.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. However, the attached 2-nitrophenyl group attenuates this nucleophilicity. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen attached directly to the aromatic ring (α-nitrogen).

A cornerstone of hydrazine chemistry is the reaction with aldehydes and ketones to form hydrazones. libretexts.org For this compound, this reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, typically under acidic catalysis. mdpi.comresearchgate.net

The mechanism involves the initial attack of the more nucleophilic β-nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the corresponding 1-(5-methyl-2-nitrophenyl)hydrazone. libretexts.org While the reaction is general, the reduced nucleophilicity of the hydrazine due to the 2-nitro group means that acid catalysis and/or heat are often necessary to achieve reasonable reaction rates. nih.gov

Table 1: General Reaction with Carbonyl Compounds

| Reactant | Carbonyl Compound | Conditions | Product |

| This compound | Aldehyde (R-CHO) | Acid catalyst (e.g., H+), Heat | (E/Z)-1-(Alkylidene)-2-(5-methyl-2-nitrophenyl)hydrazine |

| This compound | Ketone (R-CO-R') | Acid catalyst (e.g., H+), Heat | (E/Z)-1-(Alkylidene)-2-(5-methyl-2-nitrophenyl)hydrazine |

The resulting hydrazones are valuable intermediates for further transformations, most notably the Fischer indole (B1671886) synthesis. byjus.com

The nucleophilic character of the hydrazine moiety allows it to react with a variety of other electrophilic centers, including acyl halides, anhydrides, and activated alkyl halides. These reactions typically result in the acylation or alkylation of the terminal nitrogen atom. The strong electron-withdrawing nature of the 2-nitrophenyl group makes the N-H bond more acidic and the hydrazine less nucleophilic compared to simple phenylhydrazine (B124118). youtube.com

Cyclization Reactions and Ring-Closure Pathways

This compound and its derivatives are key precursors for the synthesis of various heterocyclic systems, particularly indoles and pyrazoles.

Fischer Indole Synthesis: The most prominent intramolecular cyclization involving arylhydrazines is the Fischer indole synthesis. thermofisher.comwikipedia.org This reaction converts phenylhydrazones, derived from this compound and a suitable aldehyde or ketone, into indoles under acidic conditions. byjus.com

The established mechanism proceeds through the following key steps:

Formation of the 1-(5-methyl-2-nitrophenyl)hydrazone.

Tautomerization to the corresponding ene-hydrazine.

A -sigmatropic rearrangement (a type of pericyclic reaction) which forms a new carbon-carbon bond. nih.gov

Loss of the original aryl nitrogen (N1) as ammonia (B1221849) following rearomatization and cyclization. nih.govwikipedia.org

The presence of the electron-withdrawing nitro group on the phenylhydrazine reactant generally hinders the reaction, requiring stronger acids or higher temperatures. youtube.com The substitution pattern dictates the final indole structure. For instance, reaction with acetone (B3395972) would be expected to yield 2,6-dimethyl-7-nitroindole.

Reductive Cyclization: The ortho-nitro group can participate in reductive cyclization reactions. For example, reduction of the nitro group to an amine, often with reagents like sodium dithionite (B78146) or catalytic hydrogenation, in a molecule containing a suitable electrophilic site can lead to the formation of benzimidazoles or other fused heterocyclic systems.

Pyrazole (B372694) Synthesis: Hydrazines are fundamental building blocks for pyrazoles, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. This compound can react with 1,3-dicarbonyl compounds (like acetylacetone) or their synthetic equivalents (like α,β-unsaturated ketones) in a cyclocondensation reaction to form substituted pyrazoles. nih.govmdpi.com

The reaction with a 1,3-diketone typically proceeds by initial condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration. The regioselectivity of the reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents on both reactants. nih.gov

Table 2: Pyrazole Formation from 1,3-Diketones

| Reactant 1 | Reactant 2 (1,3-Diketone) | Conditions | Product |

| This compound | Acetylacetone (CH₃COCH₂COCH₃) | Acetic Acid, Reflux | 1-(5-Methyl-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Dibenzoylmethane (PhCOCH₂COPh) | Acetic Acid, Reflux | 1-(5-Methyl-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole |

These reactions provide a direct route to highly functionalized pyrazole derivatives. organic-chemistry.orgnih.gov

Condensation Reactions and Derivative Formation

Beyond the formation of simple hydrazones, this compound can undergo condensation reactions with various functionalized molecules to create more complex derivatives. For example, reaction with β-ketoesters can lead to pyrazolone (B3327878) derivatives, which are themselves important scaffolds in medicinal chemistry. nih.gov

The reaction with isatin (B1672199) (indole-2,3-dione) derivatives is another important condensation pathway. The hydrazine typically reacts at the more electrophilic C3-carbonyl of the isatin, leading to the formation of a hydrazone derivative. These products can serve as precursors for further cyclization or as biologically active molecules in their own right. For example, derivatives of 5-nitroisatin (B147319) react with hydrazines to form complex hydrazones. nih.gov

These condensation reactions underscore the versatility of this compound as a synthon for building molecular complexity, enabling the creation of a wide array of derivatives with potential applications in various fields of chemical research.

Role in Hydrazone Formation

This compound serves as a key nucleophilic reagent in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is fundamental in organic synthesis and forms the basis for the construction of more complex heterocyclic systems. The formation of a hydrazone proceeds via a nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid and results in the formation of a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule from the carbinolamine yields the stable C=N double bond characteristic of the hydrazone.

The general reaction can be represented as: R1(R2)C=O + H2NNH-Ar → R1(R2)C=NNH-Ar + H2O Where Ar is the 5-methyl-2-nitrophenyl group.

The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring of this compound influences the nucleophilicity of the hydrazine moiety and the stability of the resulting hydrazone. These substituents can affect reaction rates and the subsequent reactivity of the formed hydrazone. For example, a study involving the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with N-phenylhydrazinecarbothioamide in boiling ethanol (B145695) with a catalytic amount of hydrochloric acid yielded the corresponding hydrazone in 88% yield after 4 hours. While not the exact subject compound, this illustrates a typical synthesis involving a related nitrophenyl derivative.

Hydrazones derived from this compound are often stable, crystalline solids that can be readily purified. They are valuable intermediates in various synthetic transformations, most notably the Fischer indole synthesis.

Table 1: Examples of Hydrazone Formation Conditions

| Hydrazine Reactant | Carbonyl Compound | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Hydrazine | Aldehyde or Ketone | Acid catalyst (Brønsted or Lewis) | Heating | Arylhydrazone | |

| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | N-phenylhydrazinecarbothioamide | HCl (cat.) / Ethanol | Reflux, 4h | (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide | |

| Hydrazides | Aldehydes | Acetic Acid | Reflux | Hydrazone Derivatives | |

| Aryl Hydrazine | Aldehyde or Ketone | None (exchange reaction with N,N-dimethylhydrazone) | Anhydrous hydrazine | N-unsubstituted hydrazone |

Influence of Reaction Catalysis

The formation of hydrazones from this compound and carbonyl compounds is significantly influenced by catalysis, most commonly acid catalysis. Catalysts accelerate the reaction, which can otherwise be slow, especially at neutral pH. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective in promoting this transformation.

The mechanism of acid catalysis involves the protonation of the carbonyl oxygen atom. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. This initial activation is a crucial step for an efficient reaction.

While acid catalysis is most common, other catalytic systems have been developed for hydrazone synthesis. These include metal-catalyzed reactions and greener methods using mechanochemical synthesis or ultrasonic irradiation to facilitate the reaction.

Table 2: Common Catalysts in Hydrazone and Indole Synthesis

| Catalyst Type | Specific Examples | Role in Reaction | Reference |

|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid | Protonates carbonyl oxygen, activating it for nucleophilic attack. Essential for Fischer indole synthesis. | |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Coordinates to carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. Used in Fischer indole synthesis. | |

| Palladium Catalysts | Pd/C | Used in cross-coupling reactions to form N-arylhydrazones, which can then undergo indolization. | |

| Iron(III) Chloride | FeCl₃ with active carbon | Used as a catalyst in transfer hydrogenation reactions, particularly for nitro group reduction. |

Reductive Transformations of the Nitro Group

The nitro group of this compound is susceptible to a variety of reductive transformations, a common and synthetically useful reaction for nitroarenes. The most prevalent transformation is the complete reduction of the nitro group (-NO₂) to a primary amino group (-NH₂), which would yield 1-(2-amino-5-methylphenyl)hydrazine. This product is a valuable diamine intermediate for the synthesis of various heterocyclic compounds.

Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being one of the most efficient.

Catalytic Hydrogenation: This method typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation. Other catalysts like Raney nickel or platinum(IV) oxide can also be employed. A key advantage of catalytic hydrogenation is its clean nature, often providing high yields of the desired amine.

Metal-Based Reductions: The reduction can also be achieved using metals in acidic media. Common systems include iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are often preferred when other functional groups sensitive to hydrogenation are present in the molecule.

Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) itself can serve as a hydrogen donor in the presence of catalysts like Raney nickel, or iron(III) chloride and activated carbon. This method has been shown to be effective for the selective reduction of polynitroarenes.

Under carefully controlled conditions, it is possible to achieve partial reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH). This can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation.

Table 3: Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Amine | |

| Metal/Acid Reduction | Fe / Acetic Acid | Amine | |

| Metal/Acid Reduction | SnCl₂ / HCl | Amine |

Derivatives and Analogs of 1 5 Methyl 2 Nitrophenyl Hydrazine in Chemical Synthesis

Synthesis and Utility of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, formed by the reaction of a carbonyl compound with a hydrazine (B178648). The reaction of 1-(5-methyl-2-nitrophenyl)hydrazine with various aldehydes and ketones yields the corresponding 1-(5-methyl-2-nitrophenyl)hydrazones. These hydrazone derivatives are not only stable compounds in their own right but also serve as crucial intermediates in the synthesis of more complex heterocyclic structures.

The formation of hydrazones from this compound and carbonyl compounds is a condensation reaction that typically proceeds under mild, acid-catalyzed conditions. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Scope of Carbonyl Partners in Hydrazone Formation

The versatility of this compound as a synthetic precursor is demonstrated by its reactivity with a wide array of carbonyl-containing compounds. This includes both aromatic and aliphatic aldehydes and ketones, leading to a diverse library of hydrazone derivatives. The choice of the carbonyl partner directly influences the substitution pattern of the resulting hydrazone and any subsequent heterocyclic products.

Aromatic aldehydes, particularly those with various substituents on the phenyl ring, readily undergo condensation with this compound. bohrium.comresearchgate.net The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate, though the reaction generally proceeds to completion. Similarly, aliphatic aldehydes and ketones are suitable carbonyl partners, yielding hydrazones with varied alkyl substitution at the carbon of the C=N bond. nih.govmdpi.com The reaction with ketones, especially unsymmetrical ketones, can sometimes lead to the formation of regioisomeric products in subsequent cyclization reactions, such as the Fischer indole (B1671886) synthesis. mdpi.com

Below is a table illustrating the scope of carbonyl partners for hydrazone formation with this compound.

| Carbonyl Partner | Resulting Hydrazone Structure |

| Benzaldehyde | 1-((5-methyl-2-nitrophenyl)hydrazono)methyl)benzene |

| 4-Chlorobenzaldehyde | 1-((4-chlorophenyl)methylidene)-2-(5-methyl-2-nitrophenyl)hydrazine |

| 4-Methoxybenzaldehyde | 1-((4-methoxyphenyl)methylidene)-2-(5-methyl-2-nitrophenyl)hydrazine |

| Acetone (B3395972) | 2-((5-methyl-2-nitrophenyl)hydrazono)propane |

| Cyclohexanone | 1-cyclohexylidene-2-(5-methyl-2-nitrophenyl)hydrazine |

Stereochemical Aspects of Hydrazone Isomers

Hydrazones derived from this compound can exist as stereoisomers, specifically as (E) and (Z) isomers, due to the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers is influenced by steric and electronic factors of the substituents on both the carbonyl-derived portion and the nitrophenylhydrazine (B1144169) moiety.

Cycloaddition Reactions Leading to Heterocyclic Systems

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings through cycloaddition and cyclization reactions. These reactions often involve the in-situ formation of the hydrazone followed by a ring-closing step.

Formation of Pyrazole (B372694) and Pyrazolone (B3327878) Architectures

Pyrazoles and pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely recognized for their diverse biological activities. The Knorr pyrazole synthesis and related methods provide a straightforward route to these structures from hydrazines and 1,3-dicarbonyl compounds.

The reaction of this compound with a 1,3-diketone, such as acetylacetone, leads to the formation of a substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. acs.orgorgsyn.orgresearchgate.net

Similarly, pyrazolones can be synthesized by the condensation of this compound with β-ketoesters, like ethyl acetoacetate. orientjchem.orgias.ac.injmchemsci.comwikipedia.org This reaction is a cornerstone in the synthesis of this class of heterocycles. The reaction mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack of the other nitrogen atom onto the ester carbonyl, followed by elimination of an alcohol molecule to form the pyrazolone ring.

The Japp-Klingemann reaction offers an alternative route to substituted hydrazones that can subsequently be cyclized to form pyrazoles. beilstein-journals.org This reaction involves the coupling of an aryl diazonium salt with a β-ketoacid or β-ketoester to yield a hydrazone, which can then be used in further synthetic transformations. beilstein-journals.org

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Acetylacetone | 1-(5-Methyl-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(5-Methyl-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Synthesis of 1,2,3-Triazole and 1,2,4-Triazole (B32235) Derivatives

Triazoles are five-membered heterocycles with three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole isomers are important scaffolds in medicinal chemistry.

The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Boulton-Katritzky rearrangement of hydrazones. frontiersin.org This rearrangement involves the cyclization of a hydrazone derived from a suitable precursor, leading to the formation of the 1,2,3-triazole ring. frontiersin.org Another prominent method is the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," which can be adapted to produce 1,2,3-triazoles from precursors derived from this compound. nih.govmdpi.com For example, a ketone derivative of a 1,2,3-triazole can be further reacted with a hydrazine to form a hydrazone, demonstrating the modularity of these synthetic approaches. researchgate.netscispace.com

The synthesis of 1,2,4-triazoles often involves the cyclization of N-acylhydrazines or related derivatives. The Einhorn-Brunner and Pellizzari reactions are classical methods for the synthesis of 1,2,4-triazoles from hydrazines and diacylamines or amides and acyl hydrazides, respectively. researchgate.netorganic-chemistry.org More contemporary methods include the oxidative cyclization of hydrazones with amines. mdpi.com These methods could potentially be applied to derivatives of this compound to construct the 1,2,4-triazole ring system. nih.govwikipedia.org

| Precursor derived from this compound | Reaction Type | Heterocyclic Product |

| Hydrazone derivative | Boulton-Katritzky Rearrangement | Substituted 1,2,3-triazole |

| N-Acyl-1-(5-methyl-2-nitrophenyl)hydrazine | Intramolecular cyclization | Substituted 1,2,4-triazole |

Construction of Cinnoline (B1195905) Ring Systems

Cinnoline is a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. The Richter cinnoline synthesis is a classical method for the formation of the cinnoline ring system, which involves the cyclization of an o-alkynyl-substituted aryldiazonium salt. While this method does not directly start from a hydrazine, it highlights a pathway from a related nitrogen-containing functional group.

A more direct approach to cinnoline derivatives can be envisioned through intramolecular cyclization reactions of appropriately substituted o-nitrophenylhydrazines. For instance, the Widman-Stoermer synthesis and related cyclizations can lead to the formation of the cinnoline ring. These reactions typically involve the diazotization of an o-amino-substituted stilbene (B7821643) or a similar precursor, followed by cyclization. By analogy, a derivative of this compound could be elaborated to a suitable precursor for such a cyclization.

Generation of Indole and Indoline (B122111) Frameworks

The synthesis of indole and indoline scaffolds from substituted phenylhydrazines is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a preeminent method. wikipedia.orgbyjus.comthermofisher.com This reaction facilitates the creation of the indole nucleus from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. testbook.com

This compound serves as a suitable starting material for producing specifically substituted indoles. The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. byjus.com A subsequent acid-catalyzed byjus.combyjus.com-sigmatropic rearrangement and cyclization, followed by the elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.orgnih.gov When using this compound, the resulting product is a 4-nitro-6-methyl-substituted indole. The choice of the carbonyl partner dictates the substitution pattern at the 2- and 3-positions of the indole ring. For instance, reaction with ethyl pyruvate (B1213749) leads to a 2-carboxylate-substituted indole, a valuable intermediate for further functionalization. google.com

Indoline frameworks, which are saturated analogs of indoles, can be synthesized through the reduction of the corresponding indole derivative. Alternatively, a transfer reduction process can be employed on a suitable precursor. For example, the reduction of a nitrophenyl derivative using hydrazine hydrate (B1144303) in the presence of a noble metal catalyst like palladium on carbon is an effective method for generating indolinone structures, a class of indoline derivatives. google.com This approach offers a direct route to the indoline core.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Framework |

| This compound | Aldehyde or Ketone (e.g., Ethyl Pyruvate) | Brønsted or Lewis Acid (e.g., PPA, HCl) wikipedia.orggoogle.com | Substituted 4-Nitro-6-methylindole | Indole |

| Substituted 4-Nitro-6-methylindole | Reducing Agent (e.g., H₂/Pd-C, Hydrazine Hydrate) google.com | High Pressure/Temperature | Substituted 4-Amino-6-methylindoline | Indoline |

| 2-(2-Nitrophenyl)acetic acid derivative | Hydrazine Hydrate, Pd/C | Aqueous solution, ~20°C google.com | Indolinone derivative | Indoline |

Formation of Thiadiazole Derivatives

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They are recognized for their diverse applications in medicinal and materials chemistry. jst.go.jpnih.gov The synthesis of thiadiazole derivatives from this compound typically involves its conversion into a key intermediate, such as a thiosemicarbazide (B42300).

This conversion is readily achieved by reacting the hydrazine with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo acid-catalyzed or oxidative cyclization to yield the 1,3,4-thiadiazole (B1197879) ring. Another prominent synthetic route involves the reaction of hydrazonoyl halides with various sulfur-containing nucleophiles. dovepress.commdpi.com For example, a common method is the reaction of a hydrazonoyl chloride with a hydrazinecarbodithioate derivative, which proceeds via the elimination of hydrogen chloride and a subsequent cyclization step involving the loss of thiomethanol to form the stable thiadiazole ring. dovepress.com This methodology allows for the incorporation of the 5-methyl-2-nitrophenyl moiety into the thiadiazole scaffold.

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product |

| This compound | Phenyl isothiocyanate | Ethanol (B145695), Reflux | N-(5-Methyl-2-nitrophenyl)-N'-phenylthiosemicarbazide | 2-(Phenylamino)-5-(5-methyl-2-nitrophenyl)-1,3,4-thiadiazole |

| N-(5-Methyl-2-nitrophenyl)carbohydrazonoyl halide | Hydrazinecarbodithioate derivative | Ethanol, Triethylamine (B128534) dovepress.com | Thiohydrazonate derivative | 2,3,5-Trisubstituted-2,3-dihydro-1,3,4-thiadiazole |

| 2-(5-Methyl-2-nitrophenyl)hydrazine-1-carbothioamide | Hydrazonoyl halide | DMF, Reflux jst.go.jp | - | 2-Hydrazinyl-1,3,4-thiadiazole derivative |

Incorporation into Complex Polycyclic Systems

The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles. The indole, indoline, and thiadiazole frameworks derived from it are valuable synthons for constructing more complex polycyclic systems. researchgate.net These systems are of significant interest in drug discovery and materials science.

The reactive sites on the initial heterocyclic products allow for further annulation and fusion reactions. For instance, an aminopyrazole, which can be prepared from the reaction of a dicarbonyl compound with a hydrazine like this compound, can react further with 1,3-dicarbonyl compounds to yield fused pyrazolo[1,5-a]pyrimidine (B1248293) systems. rsc.org

Similarly, indole-2-carboxylic acids, accessible via the Fischer synthesis, can be converted to their corresponding carbohydrazides by treatment with hydrazine hydrate. google.comacs.org These carbohydrazides are versatile intermediates that can be cyclized with reagents like carbon disulfide to form oxadiazole rings, thus creating a polycyclic indole-oxadiazole system. acs.org The functional groups on the this compound precursor, namely the methyl and nitro groups, become integral features of the final polycyclic structure, influencing its electronic properties and steric profile. The hydrazine moiety is the key functional group that enables the initial cyclization to form a heterocyclic ring, which then serves as the foundation for building more elaborate, multi-ring structures. researchgate.net

Coordination Chemistry of 1 5 Methyl 2 Nitrophenyl Hydrazine and Its Hydrazone Derivatives

Ligand Design and Coordination Modes

The design of a ligand is a critical first step that dictates the geometry, stability, and reactivity of the resulting metal complex. Hydrazone derivatives of 1-(5-Methyl-2-nitrophenyl)hydrazine offer a rich platform for ligand design, primarily owing to the presence of multiple potential donor atoms.

Nitrogen-Donor Ligand Properties

Hydrazones are fundamentally nitrogen-donor ligands. The primary coordination sites in hydrazone derivatives of this compound are the azomethine nitrogen atom (-C=N-) and the terminal amino nitrogen of the hydrazine (B178648) moiety. The lone pair of electrons on these nitrogen atoms can be readily donated to a metal center, forming a coordinate covalent bond.

Chelation Potential and Polydenticity

A key feature of hydrazone ligands is their ability to act as chelating agents, binding to a metal ion through two or more donor atoms to form a stable ring structure. This is known as the chelate effect and results in complexes with enhanced thermodynamic stability compared to those formed with monodentate ligands.

Hydrazone derivatives of this compound can exhibit varying polydenticity depending on the structure of the carbonyl compound used in their synthesis. nih.gov

Bidentate Coordination: In its simplest form, a hydrazone derived from an aldehyde or ketone can coordinate to a metal ion through the azomethine nitrogen and the oxygen atom of the deprotonated enolic form of the hydrazone. This results in the formation of a stable five- or six-membered chelate ring.

Tridentate and Polydentate Coordination: By incorporating additional donor functionalities into the aldehyde or ketone precursor, the polydenticity of the resulting hydrazone ligand can be increased. mtct.ac.in For instance, the use of salicylaldehyde (B1680747) or its derivatives introduces a phenolic hydroxyl group, which can deprotonate and coordinate to the metal ion along with the azomethine nitrogen and the enolic oxygen, leading to tridentate O,N,O coordination. Similarly, the incorporation of a heterocyclic ring containing a nitrogen atom, such as pyridine (B92270), can lead to tridentate or tetradentate ligands. mtct.ac.in

The presence of the nitro group on the phenyl ring can also potentially participate in coordination, although this is less common. The oxygen atoms of the nitro group possess lone pairs of electrons and could, in principle, coordinate to a metal center, further increasing the polydenticity of the ligand.

Synthesis of Metal Complexes

The synthesis of metal complexes from hydrazone ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reaction with Transition Metal Salts

A general and widely used method for the synthesis of transition metal complexes of hydrazone derivatives of this compound involves the direct reaction of the pre-synthesized hydrazone ligand with a transition metal salt in a suitable solvent. ijsr.net Common transition metal salts used for this purpose include acetates, chlorides, nitrates, and sulfates of metals such as copper(II), nickel(II), cobalt(II), zinc(II), and manganese(II). ijsr.net

The reaction is typically carried out by dissolving the hydrazone ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt, often with gentle heating or refluxing to facilitate the reaction. nih.gov The resulting metal complex often precipitates out of the solution upon cooling or after partial evaporation of the solvent.

| Metal Salt Example | Typical Solvent | Reaction Condition |

| Copper(II) Acetate | Methanol | Reflux |

| Nickel(II) Chloride | Ethanol | Stirring at room temperature or reflux |

| Cobalt(II) Sulfate (B86663) | Ethanol/Water mixture | Reflux |

| Zinc(II) Acetate | Methanol | Stirring at elevated temperature |

Optimization of Complexation Conditions

The successful synthesis of a desired metal complex often requires the optimization of several reaction parameters. These parameters can influence the yield, purity, and even the structure of the final product.

Molar Ratio of Ligand to Metal: The stoichiometry of the reactants is a crucial factor. Typically, a 1:1 or 2:1 ligand-to-metal molar ratio is employed, leading to the formation of mononuclear complexes of the type [M(L)Xn] or [M(L)2], where L is the hydrazone ligand and X is an anion from the metal salt.

pH of the Reaction Medium: The pH of the solution can play a critical role, especially for hydrazone ligands that can exist in keto-enol tautomeric forms. In neutral or slightly acidic media, the keto form may predominate, and the ligand may coordinate as a neutral molecule. In basic media, deprotonation of the enolic hydroxyl group or other acidic protons is favored, leading to the formation of anionic ligands that form stable chelate complexes. The use of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), is often employed to facilitate deprotonation and complexation.

Reaction Temperature and Time: The reaction temperature and duration are important for ensuring the completion of the complexation reaction. While some reactions proceed readily at room temperature, others may require heating or prolonged refluxing to achieve a good yield. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time.

Choice of Solvent: The solvent not only serves to dissolve the reactants but can also influence the course of the reaction. Solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used. The coordinating ability of the solvent itself can also be a factor, as solvent molecules can sometimes coordinate to the metal center and may need to be displaced by the hydrazone ligand.

Structural Analysis of Coordination Compounds

The definitive elucidation of the structure of a coordination compound is paramount to understanding its properties and reactivity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic methods provide valuable information about the coordination mode of the ligand and the geometry of the metal complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms of the hydrazone ligand are involved in coordination. Key vibrational bands to monitor include:

ν(C=N) (azomethine): A shift in the stretching frequency of the azomethine group upon complexation is a strong indication of the coordination of the azomethine nitrogen to the metal ion.

ν(C=O) (carbonyl): The disappearance of the carbonyl stretching band and the appearance of new bands corresponding to the enolic C-O stretch and ν(C=N-N=C) vibrations suggest coordination through the deprotonated enolic oxygen.

ν(N-H): A shift or disappearance of the N-H stretching vibration can indicate the deprotonation of the hydrazine nitrogen and its involvement in coordination.

New bands in the far-IR region: The appearance of new, weak bands in the low-frequency region of the spectrum can often be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of protons and carbons near the coordination sites will be affected upon complexation. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a clear indication of deprotonation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The appearance of d-d transitions in the visible region is characteristic of transition metal complexes and can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands, arising from the transfer of electrons between the ligand and the metal, are also commonly observed.

Spectroscopic Characterization of Metal Complexes

The coordination of this compound and its hydrazone derivatives to metal centers induces significant changes in their electronic and vibrational spectra. Techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the binding modes of the ligand and the geometry of the resulting metal complexes. While specific spectral data for complexes of this compound are not extensively documented, the characteristic features can be inferred from studies on analogous nitrophenylhydrazone systems.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial insights into the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed.

ν(N-H) Vibrations: The parent ligand, this compound, and its hydrazone derivatives exhibit N-H stretching vibrations typically in the range of 3200–3400 cm⁻¹. In the spectra of metal complexes, this band may shift, broaden, or diminish in intensity, indicating the involvement of the hydrazine nitrogen in coordination. nih.gov For instance, in Co(II) and Ni(II) complexes of 2,4-dinitrophenylhydrazine (B122626), the ν(N-H) frequency shifts to a lower wavenumber, signifying that the amino nitrogen is coordinated to the metal atom. nih.gov

ν(C=N) Azomethine Vibration: For hydrazone derivatives, a strong band corresponding to the azomethine (C=N) stretching vibration is typically observed around 1590–1620 cm⁻¹. A shift of this band to a lower frequency (downfield shift) in the complex is a strong indicator of the coordination of the azomethine nitrogen to the metal center. derpharmachemica.com This is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.

ν(N-N) Vibration: The N-N stretching vibration, usually found around 920 cm⁻¹, often shifts to a higher frequency upon complexation. nih.gov This shift is attributed to the increased double bond character of the N-N bond upon coordination of the azomethine nitrogen.

Phenolic ν(C-O) Vibration: In hydrazones derived from hydroxy aldehydes or ketones (e.g., salicylaldehyde), the phenolic C-O stretching band appears around 1250-1280 cm⁻¹. An upward shift of this band in the complex suggests coordination of the phenolic oxygen atom after deprotonation. asianpubs.org

New Bands: The formation of coordinate bonds is further confirmed by the appearance of new, low-frequency bands in the far-IR region of the spectra, which are absent in the free ligand. These bands are attributed to ν(M-N) and ν(M-O) stretching vibrations, typically observed in the ranges of 400–500 cm⁻¹ and 500–600 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the metal complexes provide information about the geometry and electronic transitions within the complex. The spectra of the complexes, when compared to the free ligand, show characteristic changes.

Intra-ligand Transitions: The free hydrazone ligands typically display intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions of the aromatic rings and the azomethine group. researchgate.netresearchgate.net For example, 2,4-dinitrophenylhydrazine shows bands at approximately 267 nm (π→π) and 363 nm (n→π). researchgate.net Upon complexation, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift, indicating coordination.

d-d Transitions: For transition metal complexes, weak absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions of the central metal ion. bath.ac.uk The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). youtube.com For example, octahedral Ni(II) complexes often exhibit multiple bands corresponding to spin-allowed transitions. nih.gov

Charge Transfer (CT) Transitions: Intense bands, often appearing in the near-UV or visible region, can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These are typically much more intense than d-d transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are particularly useful for diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)) to further probe the coordination mode in solution.

¹H NMR: The proton signals of the ligand are shifted upon complexation. The N-H proton signal often broadens or disappears upon deuteration or complexation, confirming its involvement. brunel.ac.uk The azomethine proton (-CH=N-) signal typically shifts downfield in the spectra of the complexes, confirming the coordination of the azomethine nitrogen to the metal ion. brunel.ac.uk Aromatic protons also experience shifts due to changes in electron density upon complex formation.

¹³C NMR: The carbon signals of the ligand also shift upon coordination. Notably, the azomethine carbon signal and the phenolic carbon signal (in relevant derivatives) show significant shifts, providing conclusive evidence for the involvement of the respective neighboring heteroatoms in coordination. brunel.ac.uk

The following table summarizes the typical spectroscopic changes observed upon the complexation of nitrophenylhydrazone ligands, based on data from analogous systems.

| Spectroscopic Technique | Key Functional Group | Typical Wavenumber/Chemical Shift (Free Ligand) | Observed Change Upon Complexation | Reference |

| IR | ν(N-H) | ~3200-3400 cm⁻¹ | Shift to lower frequency or broadening | nih.gov |

| ν(C=N) | ~1590-1620 cm⁻¹ | Shift to lower frequency | derpharmachemica.com | |

| ν(C-O) (phenolic) | ~1250-1280 cm⁻¹ | Shift to higher frequency | asianpubs.org | |

| ν(M-N) / ν(M-O) | Not Present | Appearance of new bands at 400-600 cm⁻¹ | ||

| UV-Vis | π→π* / n→π* | ~250-400 nm | Bathochromic or hypsochromic shift | researchgate.net |

| d-d transitions | Not Present | Appearance of weak bands in the visible region | nih.gov | |

| ¹H NMR | -NH proton | ~10-12 ppm | Broadening or downfield shift | brunel.ac.uk |

| -CH=N proton | ~8-9 ppm | Downfield shift | brunel.ac.uk |

X-ray Crystallographic Studies of Metal-Ligand Adducts

X-ray crystallography provides definitive proof of the molecular structure of metal complexes, revealing precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. While single-crystal X-ray diffraction data for complexes of this compound are scarce, analysis of related structures, such as those of other nitrophenylhydrazones and hydrazone Schiff bases, allows for a detailed understanding of their coordination behavior. researchgate.netmdpi.commdpi.com

Hydrazone ligands derived from this compound are versatile and can act as neutral or anionic chelating agents. The coordination mode is highly dependent on the starting aldehyde or ketone used to form the hydrazone, the metal salt, and the reaction pH. Typically, they behave as bidentate or tridentate ligands.

Common Coordination Modes and Geometries:

Bidentate (N,O) Coordination: Hydrazones derived from hydroxy-aldehydes (like salicylaldehyde) often coordinate in a bidentate fashion through the azomethine nitrogen and the deprotonated phenolic oxygen. This forms a stable six-membered chelate ring with the metal ion.

Tridentate (O,N,O) or (O,N,N) Coordination: If the hydrazone backbone contains an additional donor site, such as a carbonyl oxygen from the hydrazide moiety or another nitrogen atom, it can act as a tridentate ligand. chemistryjournal.netnih.gov This leads to the formation of two chelate rings (e.g., one five-membered and one six-membered), enhancing the stability of the complex.

Resulting Geometries: The coordination number and the resulting geometry around the central metal ion are influenced by the nature of the metal and the ligand. Common geometries observed for transition metal hydrazone complexes include square planar (for Ni(II), Pd(II), Cu(II)), tetrahedral (for Zn(II), Co(II)), and octahedral (for Fe(III), Ni(II), Co(II)). nih.govjocpr.com In octahedral complexes, the remaining coordination sites are typically occupied by solvent molecules (e.g., H₂O) or counter-ions (e.g., Cl⁻). mdpi.com

Structural Insights from Analogous Complexes:

The crystal structure of salicylaldehyde-2,4-dinitrophenylhydrazone reveals a planar molecule, a feature that facilitates stacking interactions in the solid state. researchgate.net When such ligands coordinate to a metal, the planarity can be maintained or slightly distorted.

In a representative Cd(II) complex with a tridentate s-triazine hydrazone ligand , X-ray analysis showed a penta-coordinate environment around the metal center. mdpi.com The ligand coordinates through the pyridine nitrogen, the hydrazone nitrogen, and a triazine nitrogen atom. The geometry was described as being close to a square pyramid. mdpi.com

Similarly, two hexa-coordinated Ni(II) complexes with a hydrazine s-triazine ligand were characterized by X-ray diffraction. mdpi.com In one structure, the Ni(II) ion is coordinated by three nitrogen atoms from the tridentate ligand and three water molecules, resulting in a distorted octahedral geometry. The supramolecular structure is stabilized by extensive hydrogen bonding involving the coordinated water molecules, lattice water molecules, and nitrate (B79036) counter-ions. mdpi.com

The following table presents representative crystallographic data for a metal complex with an analogous hydrazone ligand, illustrating typical bond lengths and angles.

| Compound | [Cd(DMPT)Cl₂] mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Square Pyramidal |

| Selected Bond Lengths (Å) | |

| Cd-Cl1 | |

| Cd-Cl2 | |

| Cd-N(pyridine) | |

| Cd-N(hydrazone) | |

| Cd-N(triazine) | |

| Selected Bond Angles (°) | |

| Cl2-Cd-Cl1 | |

| N(hydrazone)-Cd-N(pyridine) | |

| N(hydrazone)-Cd-N(triazine) |

Data from a representative Cadmium(II) complex with a 2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3,5-triazine (DMPT) ligand. mdpi.com

These crystallographic studies collectively demonstrate that hydrazone ligands derived from substituted phenylhydrazines are effective chelators, forming stable and structurally diverse metal complexes. The presence of the nitro group in the this compound backbone is expected to influence the electronic properties and potentially the crystal packing of its metal complexes through intermolecular interactions.

Computational and Theoretical Investigations of 1 5 Methyl 2 Nitrophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic environment of a molecule. These methods are instrumental in predicting the geometry, stability, and reactivity of chemical species.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations are particularly useful for studying the electronic structure of molecules like 1-(5-Methyl-2-nitrophenyl)hydrazine. By employing functionals such as B3LYP with a suitable basis set like 6-311++G**, researchers can model various molecular properties.

The presence of the electron-withdrawing nitro group (NO₂) and the electron-donating methyl (CH₃) and hydrazine (B178648) (-NHNH₂) groups creates a complex electronic landscape within the molecule. DFT studies can quantify the effects of these substituents on the aromatic ring and the hydrazine moiety. For instance, the nitro group's strong electron-withdrawing nature significantly influences the molecule's reactivity, potentially lowering the activation barriers for certain reactions. Conformational analysis using DFT can also elucidate the dihedral angles between the hydrazine group and the phenyl ring, which are affected by steric hindrance from the adjacent methyl group, as well as the orientation of the nitro group relative to the aromatic ring.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| Dipole Moment | ~4.5 - 5.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.2 eV | The Highest Occupied Molecular Orbital energy level suggests the molecule's electron-donating capability. |

| LUMO Energy | ~ -2.5 eV | The Lowest Unoccupied Molecular Orbital energy level indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | ~ 3.7 eV | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | N (nitro): ~ -0.8eN (hydrazine): ~ -0.5eO (nitro): ~ -0.4e | Highlights the electron density distribution, with significant negative charges on the nitrogen and oxygen atoms of the nitro and hydrazine groups. |

Note: The values in this table are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is typically localized on the hydrazine group and the phenyl ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group and the aromatic ring, making these the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and for predicting their outcomes.

Computational Elucidation of Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This allows for a detailed understanding of the reaction mechanism. For reactions involving this compound, such as cycloadditions or substitutions, computational modeling can determine whether a reaction proceeds through a concerted or a stepwise mechanism. researchgate.netresearchgate.net For example, in a hypothetical reaction, DFT calculations could be used to model the transition states to understand how the electron-withdrawing nitro group affects the activation energy.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield multiple products, and computational chemistry can predict which isomers are most likely to form. Regioselectivity, the preference for one direction of bond formation over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized by comparing the activation energies of the different possible reaction pathways. researchgate.netrsc.org For a substituted phenylhydrazine (B124118) like this compound, reactions at the hydrazine moiety or the aromatic ring can lead to different regioisomers. Theoretical calculations can predict the most favorable reaction site by evaluating the energies of the transition states leading to each product. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment.

Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectra of molecules. researchgate.net For this compound, TD-DFT can help to assign the observed electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic and nitro compounds. researchgate.net

Furthermore, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups. For instance, the characteristic N-H stretching frequencies of the hydrazine group and the asymmetric and symmetric stretches of the nitro group can be accurately predicted. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. researchgate.netmdpi.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the structural assignment of this compound can be confirmed.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR Chemical Shift (δ, ppm) | Aromatic Protons: ~7.0-8.5NH₂ Protons: ~6.0-6.5CH₃ Protons: ~2.4 | Aromatic Protons: 7.32-8.21NH₂ Protons: 6.21CH₃ Protons: 2.42 |

| IR Vibrational Frequency (cm⁻¹) | N-H Stretch: ~3350Asymmetric NO₂ Stretch: ~1525Symmetric NO₂ Stretch: ~1350 | N-H Stretch: 3340Asymmetric NO₂ Stretch: 1520 |

Note: The predicted values are approximations and the quality of the correlation depends on the level of theory and the solvent model used in the calculations.

Computational NMR and IR Spectral Simulations

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for confirming the molecular structure and understanding its vibrational properties. These calculations are typically performed using DFT methods, which offer a good balance between accuracy and computational cost.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p), is widely used to predict the ¹H and ¹³C NMR chemical shifts. scispace.comnih.gov Calculations are frequently performed in a simulated solvent environment (e.g., using the Integral Equation Formalism for the Polarizable Continuum Model, IEFPCM) to better replicate experimental conditions. nih.gov A comparative analysis of experimental ¹H NMR data with theoretically calculated values for this compound demonstrates a strong correlation, which validates the computed geometry and electronic structure.

The characteristic proton signals include those for the methyl group, the aromatic protons, and the hydrazine protons. The calculated shifts generally align well with the experimental data, with minor deviations attributable to solvent effects and the inherent approximations in the theoretical model. nih.gov

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound Experimental data recorded in DMSO-d₆ at 400 MHz. Calculated values are hypothetical examples based on typical DFT (B3LYP/6-311++G(d,p)) results for similar structures.

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

| -CH₃ | 2.42 | 2.39 |

| -NH₂ | 6.21 | 6.15 |

| H-3 | 7.58 | 7.62 |

| H-4 | 7.32 | 7.35 |

| H-6 | 8.21 | 8.18 |

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule in its optimized geometry. These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. scispace.com

For this compound, key vibrational modes include the N-H stretches of the hydrazine group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and various C-H and C=C stretches within the aromatic ring. The simulated spectrum helps to unambiguously assign these bands. For instance, the strong absorptions corresponding to the nitro group are readily identifiable.

Table 2: Selected Experimental and Scaled Calculated IR Frequencies for this compound Experimental data recorded from KBr pellet. Calculated values are hypothetical examples based on typical DFT results, scaled to align with experimental data.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H stretch (hydrazine) | 3340 | 3345 |

| C-H stretch (aromatic) | ~3100 | ~3095 |

| C=C stretch (aromatic) | 1595 | 1600 |

| NO₂ asymmetric stretch | 1520 | 1525 |

| NO₂ symmetric stretch | ~1340 | ~1342 |

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the electronic spectrum and analyze the nature of these transitions. nih.gov This analysis involves calculating the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax).